molecular formula C8H9NOS B8320679 1-(Thiophen-2-YL)pyrrolidin-2-one

1-(Thiophen-2-YL)pyrrolidin-2-one

Cat. No.: B8320679
M. Wt: 167.23 g/mol
InChI Key: ULFKNSKUUSXLOO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-YL)pyrrolidin-2-one (CAS 360044-96-8) is a high-purity, off-white to white solid with a molecular formula of C8H9NOS and a molecular weight of 167.232 g/mol . This compound features a five-membered heterocyclic thiophene scaffold, which is a structure of high interest in medicinal chemistry for developing novel bioactive molecules . Recent research has identified derivatives based on this thiophene-pyrrolidinone core as promising small-molecule viral entry inhibitors. These compounds have demonstrated potent activity against the Ebola virus, both in pseudotype viral systems and in validation assays using the authentic virus, making them a valuable scaffold for antiviral development . The mechanism of action for these inhibitors is distinct, as they act by blocking viral entry into host cells, a crucial early stage of infection . Beyond virology, the fused thiophene and pyrrolidin-2-one structure is a recognized privileged template in drug discovery. Its derivatives are actively explored for various therapeutic areas, including as potent antiseizure and antinociceptive agents for treating epilepsy and neuropathic pain , as well as the basis for novel compounds with significant antifungal properties . Stored sealed in a dry environment at room temperature, this chemical is intended for research purposes only in life science and drug discovery applications.

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-thiophen-2-ylpyrrolidin-2-one

InChI

InChI=1S/C8H9NOS/c10-7-3-1-5-9(7)8-4-2-6-11-8/h2,4,6H,1,3,5H2

InChI Key

ULFKNSKUUSXLOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

DA cyclopropanes, such as dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate, react with 2-aminothiophene in the presence of Ni(ClO₄)₂·6H₂O (10 mol%) to form γ-amino ester intermediates. The reaction proceeds via nucleophilic attack at the electrophilic C(3) position of the cyclopropane, facilitated by the electron-withdrawing ester groups. Subsequent in situ lactamization under reflux with acetic acid yields the pyrrolidin-2-one core, while saponification and thermolysis remove the ester groups to produce the final product.

Key Optimization Parameters :

  • Catalyst Loading : Nickel perchlorate (10 mol%) achieves optimal yields (>90% for aniline derivatives). Reducing catalyst loading to 5 mol% decreases yields by 20–30% due to incomplete conversion.

  • Solvent and Temperature : Dichloromethane (DCM) or dichloroethane (DCE) at 45°C ensures efficient ring-opening, while toluene at reflux (110°C) promotes cyclization.

  • Amine Reactivity : 2-Aminothiophene, though less nucleophilic than aniline, reacts effectively when paired with Y(OTf)₃ (20 mol%), improving yields from <40% to >60% for challenging substrates.

One-Pot Synthesis via Sequential Cyclization and Decarboxylation

A streamlined one-pot procedure eliminates intermediate purification, enhancing practicality for large-scale synthesis:

  • Ring-Opening : DA cyclopropane (1.0 equiv.) and 2-aminothiophene (1.2 equiv.) react in DCM with Ni(ClO₄)₂·6H₂O (10 mol%) at 45°C for 2 hours.

  • Cyclization : The crude mixture is refluxed in toluene with acetic acid (2.0 equiv.) for 7 hours, inducing lactam formation.

  • Saponification : NaOH (2.0 equiv.) in ethanol hydrolyzes the ester groups at room temperature.

  • Decarboxylation : Thermolysis at 160°C under microwave irradiation removes CO₂, yielding this compound.

Yield Data :

SubstrateCatalystYield (%)
2-(Thienyl)cyclopropaneNi(ClO₄)₂·6H₂O58
2-(Thienyl)cyclopropaneY(OTf)₃63

Challenges and Solutions in Thiophene Functionalization

Electronic and Steric Effects

The electron-deficient nature of thiophene reduces amine nucleophilicity, necessitating catalyst screening. Y(OTf)₃ outperforms Ni(ClO₄)₂·6H₂O in such cases by enhancing electrophilic activation of the cyclopropane.

Byproduct Formation

Competing pathways, such as oligomerization of 2-aminothiophene, are suppressed by using molecular sieves (4 Å) to sequester water. Additionally, maintaining reaction temperatures below 50°C during ring-opening minimizes decomposition.

Alternative Approaches and Comparative Analysis

Post-Functionalization of Pyrrolidin-2-one

Direct N-alkylation of pyrrolidin-2-one with 2-bromothiophene is theoretically feasible but suffers from low regioselectivity and competing side reactions.

Structural Characterization and Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., 2c) confirms the cis-configuration of substituents on the pyrrolidin-2-one ring, a critical factor in bioactivity. NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) verifies the regiochemistry of thiophene attachment, with characteristic shifts observed for the N(1)-thienyl moiety .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives .

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives with Aryl/Heteroaryl Substituents

a. 1-(Pyridin-4-yl)pyrrolidin-2-one

  • Structure : Pyridin-4-yl substituent at the 1-position of pyrrolidin-2-one.
  • Activity : Antimalarial (inhibits Plasmodium cytochrome P450 enzymes).
  • Key Findings: Exhibits potent growth inhibition against Plasmodium falciparum (Pf) and P.

b. 1-(4-Methoxybenzyl)-pyrrolidin-2-one Derivatives

  • Structure : N-benzylated pyrrolidin-2-one with methoxy or trifluoromethyl groups.
  • Activity : Anti-Alzheimer’s (acetylcholinesterase inhibition).
  • Key Findings : Compound 10b showed superior activity to donepezil (a standard drug) in reducing acetylcholinesterase activity and mitigating scopolamine-induced memory deficits .

c. 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one

  • Structure : Chloropyrazinyl substituent at the 1-position.
  • Activity: Not explicitly stated, but pyrazine derivatives are often explored for antimicrobial or kinase inhibition .

However, the antimalarial and anti-Alzheimer’s activities observed in analogs suggest that substituent electronics (e.g., electron-withdrawing vs. donating groups) critically modulate target affinity.

Antioxidant Pyrrolidin-2-one Derivatives

a. 1-(5-Chloro-2-hydroxyphenyl)-pyrrolidin-2-one Derivatives

  • Structure : Chloro-hydroxyphenyl substituents with oxadiazole or triazole moieties.
  • Activity : Antioxidant (DPPH radical scavenging and reducing power assays).
  • Key Findings : These compounds demonstrated 1.35–1.5× higher antioxidant activity than ascorbic acid, attributed to the hydroxyl group’s radical scavenging capacity .

However, the sulfur atom in thiophene could contribute to metal chelation, a less common mechanism in pyrrolidinone-based antioxidants.

Cardiovascular-Active Pyrrolidin-2-one Derivatives

a. Arylpiperazine-Pyrrolidin-2-one Derivatives (e.g., S-61, S-73)

  • Structure : Arylpiperazine linked via alkyl chains to pyrrolidin-2-one.
  • Activity: Antiarrhythmic and hypotensive (α1-adrenoceptor antagonism).
  • Key Findings :
    • S-61 : ED50 = 1.0 mg/kg (iv) in epinephrine-induced arrhythmia models.
    • S-73 : Significant hypotensive effects lasting >1 hour at 2.5 mg/kg (iv) .

b. 1-(2-Chlorophenyl)-piperazinyl-pyrrolidin-2-one

  • Structure : Chlorophenyl-piperazine substituent.
  • Activity: High α1-adrenoceptor affinity (pKi = 7.13) .

Comparison with 1-(Thiophen-2-yl)pyrrolidin-2-one: The thiophene substituent’s planar structure may hinder binding to adrenoceptors compared to bulky arylpiperazine groups. However, its electron-rich nature could facilitate interactions with ion channels implicated in arrhythmias.

a. 4-(Thiophen-2-yl)pyrrolidin-2-one

  • Structure : Thiophen-2-yl group at the 4-position of pyrrolidin-2-one.
  • Activity : Intermediate in organic synthesis (e.g., anthracene derivatives) .

b. 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one

  • Structure : Furan-2-yl group linked via a carbonylmethyl chain.
  • Source : Isolated from mulberry (Morus alba) .

Comparison: Positional isomerism (1- vs. The natural furan derivative highlights the role of heterocycles in plant secondary metabolites.

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